![molecular formula C9H7N3S B1288710 2-(thiocyanatomethyl)-1H-benzo[d]imidazole CAS No. 34091-38-8](/img/structure/B1288710.png)
2-(thiocyanatomethyl)-1H-benzo[d]imidazole
Overview
Description
2-(Thiocyanatomethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a thiocyanatomethyl group attached to it. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiocyanatomethyl group adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Imidazole derivatives have been found to interact with a variety of targets, including monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes, including enzymatic reactions and signal transduction .
Mode of Action
Imidazole derivatives have been shown to exhibit excellent selectivity activity against certain organisms, suggesting that they may interact with their targets in a way that disrupts essential biological processes .
Biochemical Pathways
Imidazole moieties are known to be involved in the biosynthesis of histidine and purines . Therefore, it’s plausible that this compound could potentially interfere with these pathways, leading to downstream effects.
Pharmacokinetics
The lipophilicity of imidazole and imidazolium salts, which can be tuned through the introduction of different hydrophobic substituents, has been found to significantly influence their pharmacokinetic properties .
Result of Action
Certain imidazole derivatives have been found to exhibit significant activity against mycobacterium tuberculosis, suggesting that they may have potent antimicrobial effects .
Action Environment
The formation of self-assembled aggregates by imidazole and imidazolium compounds at their bioactive concentrations has been studied, suggesting that the aggregation behavior of these compounds could potentially influence their action .
Biochemical Analysis
Biochemical Properties
2-(Thiocyanatomethyl)-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, leading to changes in their activity. For instance, it inhibits certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of specific substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and DNA, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, binding proteins in the cytoplasm and organelles can influence the localization and accumulation of this compound within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiocyanatomethyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with thiocyanate sources. One common method is the nucleophilic substitution reaction where benzimidazole is treated with thiocyanogen or thiocyanate salts in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Thiocyanatomethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thiocyanatomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanatomethyl group to a methyl group.
Substitution: The thiocyanatomethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Thiocyanatomethyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a ligand in catalysis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzo[d]imidazole: Lacks the thiocyanatomethyl group, resulting in different chemical properties and biological activities.
2-(Chloromethyl)-1H-benzo[d]imidazole: Contains a chloromethyl group instead of a thiocyanatomethyl group, leading to different reactivity and applications.
2-(Hydroxymethyl)-1H-benzo[d]imidazole: Features a hydroxymethyl group, which imparts different solubility and reactivity characteristics.
Uniqueness
2-(Thiocyanatomethyl)-1H-benzo[d]imidazole is unique due to the presence of the thiocyanatomethyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1H-benzimidazol-2-ylmethyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-6-13-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYHFFYLECPPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614047 | |
| Record name | (1H-Benzimidazol-2-yl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34091-38-8 | |
| Record name | (1H-Benzimidazol-2-yl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



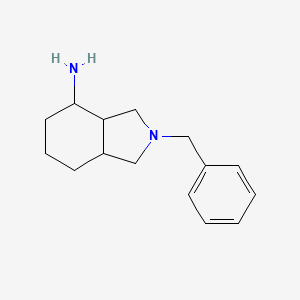

![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)



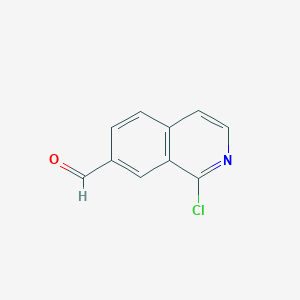

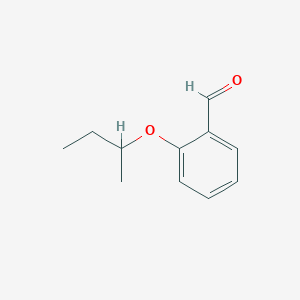

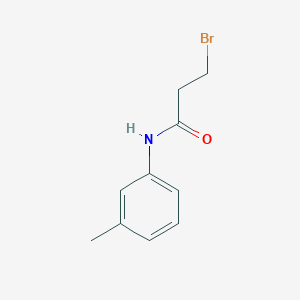
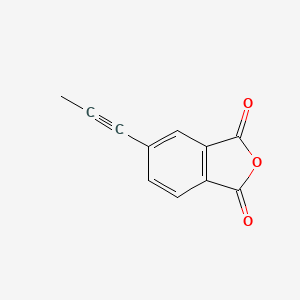
![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)
